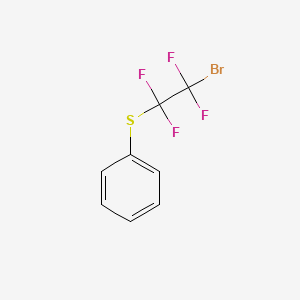

![molecular formula C22H25F3N4O2 B2606217 N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1049510-00-0](/img/structure/B2606217.png)

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

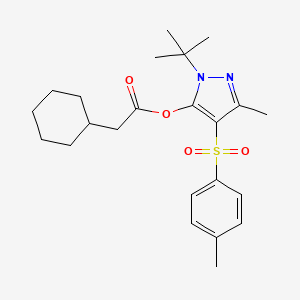

N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, a common motif in many pharmacologically active compounds, linked to a trifluoromethyl-substituted phenyl group, which can enhance its biological activity and metabolic stability.

Mechanism of Action

Target of Action

The primary target of the compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide, also known as N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, is the dopamine D2 receptor . This compound has an affinity to the dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .

Mode of Action

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with its molecular targets at the molecular level . The compound’s interaction with its targets and any resulting changes were studied using homology modeling, molecular docking, and molecular dynamics .

Biochemical Pathways

The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide affects the dopamine and serotonin pathways due to its affinity to D1, D2, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These receptors are involved in various neurological and psychological processes, including mood, reward, addiction, and pain perception.

Result of Action

In behavioral studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide decreases amphetamine-induced hyperactivity measured as spontaneous locomotor activity in mice . Additionally, it improves memory consolidation after acute treatment in mice . It induces anxiogenic activity 30 minutes after acute treatment, but this effect is no longer observed 60 minutes after administration .

Biochemical Analysis

Biochemical Properties

The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has shown affinity to dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .

Cellular Effects

In cellular studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has been observed to decrease amphetamine-induced hyperactivity when compared to the amphetamine-treated group . This was measured as spontaneous locomotor activity in mice .

Molecular Mechanism

The molecular mechanism of N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves interactions with its molecular targets at the molecular level . Homology modeling, molecular docking, and molecular dynamics have been used to study these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has been observed to induce anxiogenic activity 30 minutes after acute treatment . This effect has no longer been observed 60 minutes after administration of the compound in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.

Alkylation: The piperazine intermediate is then alkylated with 1-bromo-3-chloropropane to form N-(3-chloropropyl)-4-phenylpiperazine.

Coupling with Trifluoromethylbenzene: The final step involves the coupling of N-(3-chloropropyl)-4-phenylpiperazine with 3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Reduced derivatives with fewer oxygen functionalities.

Substitution: Introduction of new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Another compound with a similar piperazine and trifluoromethylphenyl structure, studied for its antipsychotic potential.

3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide: Known for its anti-inflammatory properties.

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of a piperazine ring and a trifluoromethyl-substituted phenyl group, which enhances its pharmacological profile and metabolic stability compared to other similar compounds.

Properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O2/c23-22(24,25)17-6-4-7-18(16-17)27-21(31)20(30)26-10-5-11-28-12-14-29(15-13-28)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKKWLGWUKQJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2606134.png)

![N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2606143.png)

![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2606147.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)

![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)

![ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2606151.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)

![8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606155.png)